2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity . Key structural elements include:
- Sulfanylacetamide linkage at position 2, providing a flexible spacer for target engagement.
- N-(2-methoxy-5-methylphenyl) acetamide moiety, contributing to hydrogen-bonding interactions and selectivity .
The synthesis likely involves coupling a thienopyrimidinone intermediate with a sulfanylacetamide derivative under basic conditions (e.g., Cs₂CO₃ in DMSO), as seen in analogous protocols for related compounds . While direct biological data for this compound are unavailable in the provided evidence, structural analogs demonstrate antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-15-5-8-21(31-4)20(11-15)26-22(29)14-33-25-27-19-9-10-32-23(19)24(30)28(25)13-18-7-6-16(2)17(3)12-18/h5-12H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKDJGXDOAIEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the dimethylphenylmethyl group and the sulfanyl group. The final step involves the acylation of the intermediate with 2-methoxy-5-methylphenyl acetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thienopyrimidine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent-Driven Bioactivity Fluorine and Chlorine Substituents: The 3,5-difluorophenyl analog () exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Similarly, the dichlorophenyl analog () shows potent antibacterial activity, likely due to enhanced electrophilicity and membrane disruption.
Core Heterocycle Modifications Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone: The dihydropyrimidinone analog () lacks the fused thiophene ring, reducing aromatic stacking interactions but improving solubility. Benzothieno-Triazolopyrimidine Hybrids: The tetrahydrobenzothieno-triazolopyrimidine core () introduces conformational rigidity, enhancing binding affinity in enzyme pockets.
Sulfanylacetamide Linker All compounds retain the sulfanylacetamide group, critical for covalent or non-covalent interactions with cysteine residues or metal ions in biological targets .
Biological Performance Antimicrobial Activity: The dichlorophenyl analog () outperforms others in antibacterial potency, likely due to halogen-mediated disruption of bacterial membranes. Anticancer Potential: The benzothieno-triazolopyrimidine derivative () shows superior cytotoxicity, attributed to its dual inhibition of topoisomerase and kinase pathways.
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.6 g/mol. The structure features a thienopyrimidine core linked to various functional groups that are believed to contribute to its biological activity.
Biological Activity
Research indicates that compounds containing thienopyrimidine structures often exhibit significant biological activities. The following subsections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism of action typically involves interference with bacterial cell division and metabolic processes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| Similar Thienopyrimidine Derivatives | Effective against MRSA |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thienopyrimidine derivatives have been associated with the inhibition of key kinases involved in cell proliferation and survival pathways. For example, Aurora kinase inhibitors have shown promise in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells .
Case Study: Aurora Kinase Inhibition
A related compound, SNS-314, selectively inhibits Aurora kinases A and B, leading to impaired mitosis in cancer cells. This mechanism may be relevant for understanding the potential anticancer activity of the thienopyrimidine-based compound under discussion .
Research Findings
Recent studies have focused on the synthesis and characterization of thienopyrimidine derivatives to elucidate their biological mechanisms. For example:
- Synthesis Techniques : Multi-step organic reactions are employed to synthesize derivatives that retain or enhance biological activity.
- In Vitro Studies : Various derivatives have been tested for their effects on cancer cell lines and microbial strains, highlighting their potential as therapeutic agents.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
